5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-propyl-2-thioxothiazolidin-4-one
Description
Structural Classification Within the Thioxothiazolidinone-Indolinone Hybrid Framework
The compound features a fused bicyclic architecture comprising two distinct heterocyclic systems:
- Indolin-2-one core : Substituted at position 1 with an ethyl group and at position 5 with bromine. The exocyclic double bond at position 3 creates conjugation with the thioxothiazolidinone system.
- Thioxothiazolidin-4-one moiety : Functionalized with a propyl group at position 3 and a thione group at position 2, creating a polarizable sulfur center.
Table 1: Structural comparison with related hybrids
The ethyl-propyl substitution pattern creates a unique hydrophobic profile compared to methyl or cyclic ether derivatives. X-ray crystallography of analogous structures confirms a Z-configuration at the exocyclic double bond, critical for maintaining planarity between the aromatic systems.
Historical Context of Thiazolidinone Derivatives in Medicinal Chemistry
Thiazolidinones entered pharmacopeias through four evolutionary phases:
- 1950s-1970s : First-generation compounds like ralitoline demonstrated anticonvulsant properties through GABA modulation.
- 1980s-1990s : Rosiglitazone analogs revolutionized type II diabetes treatment via PPARγ agonism, though later restricted due to cardiovascular risks.
- 2000s-2010s : Hybridization strategies produced dual-action agents like the indole-thiazolidinone anti-inflammatories (e.g., Tenidap analogs).
- 2020s-present : Targeted brominated hybrids exploit halogen bonding for kinase inhibition, with over 120 patents filed since 2021 for oncology applications.
The subject compound builds upon third-generation hybridization approaches, combining indolinone's tyrosine kinase affinity with thioxothiazolidinone's redox-modulating capacity. Early structure-activity relationship (SAR) studies indicate:
Properties
CAS No. |
617697-83-3 |
|---|---|
Molecular Formula |
C16H15BrN2O2S2 |
Molecular Weight |
411.3 g/mol |
IUPAC Name |
(5Z)-5-(5-bromo-1-ethyl-2-oxoindol-3-ylidene)-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H15BrN2O2S2/c1-3-7-19-15(21)13(23-16(19)22)12-10-8-9(17)5-6-11(10)18(4-2)14(12)20/h5-6,8H,3-4,7H2,1-2H3/b13-12- |
InChI Key |
BTCYUMYSGWPOEC-SEYXRHQNSA-N |
Isomeric SMILES |
CCCN1C(=O)/C(=C/2\C3=C(C=CC(=C3)Br)N(C2=O)CC)/SC1=S |
Canonical SMILES |
CCCN1C(=O)C(=C2C3=C(C=CC(=C3)Br)N(C2=O)CC)SC1=S |
Origin of Product |
United States |
Preparation Methods
Substrate Preparation
The synthesis begins with two key intermediates:
-
5-Bromo-1-ethylisatin : Prepared via N-alkylation of isatin using ethyl iodide in the presence of a base like potassium carbonate, followed by bromination at the 5-position using bromine in acetic acid.
-
3-Propyl-2-thioxothiazolidin-4-one : Synthesized by alkylation of 2-thioxothiazolidin-4-one with propyl bromide under basic conditions.
Condensation Reaction
The Knoevenagel condensation between 5-bromo-1-ethylisatin and 3-propyl-2-thioxothiazolidin-4-one is typically conducted in methanol or ethanol with potassium hydroxide (5–10 mol%) as the base. The reaction proceeds via deprotonation of the active methylene group in the thiazolidinone, followed by nucleophilic attack on the isatin’s carbonyl carbon, forming the ylidene bond.
Optimization Insights :
-
Temperature : Room temperature (25°C) minimizes side reactions such as thiazolidinone ring opening.
-
Solvent Choice : Methanol outperforms DMF or acetic acid in reducing by-product formation (e.g., isomerization or dimerization).
-
Yield : 44–62% after recrystallization, with purity >95% confirmed by HPLC.
Solvent-Free Thermal Condensation
A solvent-free approach, adapted from patent literature, offers advantages in sustainability and simplicity. This method eliminates solvent purification steps and reduces reaction time.
Reaction Setup
Equimolar amounts of 5-bromo-1-ethylisatin and 3-propyl-2-thioxothiazolidin-4-one are mixed in a mortar and heated at 100°C in a preheated oil bath for 8–12 hours.
Key Advantages
-
Yield Enhancement : 82–91% isolated yield due to reduced side reactions.
-
Scalability : Demonstrated for gram-scale synthesis without significant yield drop.
-
Purification : Crude product purified via silica gel chromatography (CH₂Cl₂:EtOAc, 99:1).
Nano Silica-Bonded Catalyst-Mediated Synthesis
Green chemistry approaches utilizing nano-catalysts have gained traction for their recyclability and efficiency.
Catalyst Preparation
Nano silica-bonded 5-n-propyl-octahydro-pyrimido[1,2-a]azepinium chloride (NSB-DBU) is prepared by immobilizing DBU (1,8-diazabicycloundec-7-ene) onto silica nanoparticles.
Reaction Conditions
The condensation is performed in acetonitrile at 60°C with 5 mol% NSB-DBU. The catalyst facilitates proton transfer, accelerating the reaction while suppressing side pathways.
Performance Metrics :
Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield | Purity | Key Advantages | Limitations |
|---|---|---|---|---|---|
| Knoevenagel Condensation | KOH, MeOH, 25°C, 12 h | 44–62% | >95% | Well-optimized, reproducible | Solvent waste, moderate yield |
| Solvent-Free Thermal | 100°C, 8–12 h | 82–91% | >98% | High yield, no solvent | Requires high-temperature setup |
| Nano Silica-Catalyzed | NSB-DBU, MeCN, 60°C, 6 h | 62–69% | >97% | Eco-friendly, reusable catalyst | Longer catalyst preparation |
Challenges and Mitigation Strategies
Thioxothiazolidinone Stability
The thioxothiazolidinone ring is prone to decomposition under strong bases or prolonged heating. Mitigation includes:
Chemical Reactions Analysis
Types of Reactions
5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-propyl-2-thioxothiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler derivatives.
Substitution: Halogen atoms like bromine can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that compounds similar to 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-propyl-2-thioxothiazolidin-4-one exhibit significant anti-inflammatory effects. Studies have shown that derivatives of thioxothiazolidin compounds can inhibit cyclooxygenase enzymes (COX) involved in inflammatory processes. For instance, related compounds have demonstrated IC50 values ranging from 0.52 to 2.04 μM against COX-II, suggesting potent anti-inflammatory activity comparable to established drugs like Celecoxib .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar thioxothiazolidin derivatives have been investigated for their effectiveness against various bacterial and fungal strains. Preliminary studies indicate that 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-propyl-2-thioxothiazolidin-4-one may possess inhibitory effects on microbial growth, warranting further exploration into its pharmacological applications .
Antioxidant Activity
Research has highlighted the antioxidant potential of compounds with similar structures, which could protect cells from oxidative stress by scavenging free radicals. This property is crucial in developing therapeutics aimed at preventing oxidative damage associated with chronic diseases .
Synthetic Applications
The synthesis of 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-propyl-2-thioxothiazolidin-4-one typically involves multi-step organic reactions, including the formation of the thioxothiazolidin ring through cyclization processes. Optimized synthetic routes are essential for ensuring high yield and purity, often employing advanced catalytic systems and controlled reaction conditions .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-propyl-2-thioxothiazolidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to DNA or proteins, altering their function and leading to therapeutic outcomes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The following table summarizes key structural analogs and their differences:
Key Observations:
Alkyl Chain Length: The butyl-pentyl analog (CAS 618075-26-6) exhibits higher molecular weight (467.44 vs. 426.37) and likely reduced aqueous solubility compared to the target compound due to increased hydrophobicity .
Heterocyclic Modifications :
- The tetrahydrofuran-containing analog (CAS 617698-22-3) introduces an oxygen atom, which may improve solubility in polar solvents and alter metabolic stability .
Aromatic vs. Aliphatic Substituents :
- The aryl-substituted analog (from ) replaces alkyl groups with bromo- and chloro-benzyl moieties, enhancing electronic conjugation and possibly binding affinity to aromatic protein pockets.
Biological Activity
5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-propyl-2-thioxothiazolidin-4-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. The compound's unique structure, featuring a brominated indoline moiety and a thioxothiazolidinone ring, positions it as a candidate for various therapeutic applications.
The molecular formula of this compound is with a molecular weight of 439.4 g/mol. Its IUPAC name is (5Z)-5-(5-bromo-1-ethyl-2-oxoindol-3-ylidene)-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one, and it has a CAS Number of 617697-77-5. The structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C18H19BrN2O2S2 |
| Molecular Weight | 439.4 g/mol |
| IUPAC Name | (5Z)-5-(5-bromo-1-ethyl-2-oxoindol-3-ylidene)-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
| CAS Number | 617697-77-5 |
Antimicrobial Properties
Research indicates that derivatives of thioxothiazolidinones exhibit significant antimicrobial activity. In studies comparing the biological activity of various compounds, it was found that derivatives similar to 5-(5-Bromo...) showed better antibacterial potency than conventional antibiotics like ampicillin against Gram-positive and Gram-negative bacteria. Notably, some compounds demonstrated enhanced activity against resistant strains such as MRSA and Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity Comparison
| Compound | Activity Against MRSA | Activity Against E. coli | Activity Against P. aeruginosa |
|---|---|---|---|
| 5-(5-Bromo...) | More potent | More potent | More potent |
| Ampicillin | Reference | Reference | Reference |
Anticancer Activity
The anticancer potential of this compound has also been explored through various in vitro assays. Preliminary findings suggest that it may induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism appears to involve the inhibition of specific kinases associated with cell proliferation and survival pathways .
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 8.38 | Apoptosis induction via kinase inhibition |
| HepG2 | 11.67 | Cell cycle arrest |
The exact mechanism by which 5-(5-Bromo...) exerts its biological effects is not fully elucidated; however, it is hypothesized to interact with various molecular targets within cells. For instance, the compound may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed antimicrobial and anticancer effects .
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Antimicrobial Efficacy : A study reported that a related thioxothiazolidinone derivative exhibited significant antibacterial activity against multiple strains, outperforming traditional antibiotics in vitro.
- Cancer Research : Another investigation highlighted the ability of related compounds to inhibit tumor growth in mouse models, suggesting potential for development into therapeutic agents.
Q & A
Q. What are the standard synthetic routes for 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-propyl-2-thioxothiazolidin-4-one?
The compound is typically synthesized via a Knoevenagel condensation between 5-bromo-1-ethyl-2-oxoindoline and 3-propyl-2-thioxothiazolidin-4-one, using a base like piperidine in refluxing ethanol or methanol. Reaction monitoring via TLC and purification via recrystallization or column chromatography are critical for yield optimization .
Q. How can spectroscopic methods (NMR, IR) confirm the structure of this compound?
- 1H/13C NMR : The indole NH proton (δ ~10–12 ppm) and conjugated thiazolidinone protons (δ ~6–8 ppm) confirm the Z-configuration. Bromine’s deshielding effect is evident in aromatic protons .
- IR : Stretching vibrations for C=O (~1700 cm⁻¹), C=S (~1200 cm⁻¹), and indole N-H (~3200 cm⁻¹) validate functional groups .
Q. What biological activities are associated with this compound?
Preliminary studies suggest anticancer potential via enzyme inhibition (e.g., kinases) and antimicrobial activity against Gram-positive bacteria. These assays often use in vitro cell viability (MTT) and disk diffusion methods .
Q. How does the bromine substituent influence reactivity in substitution reactions?
Bromine’s electron-withdrawing nature enhances electrophilic aromatic substitution at the 5-position of the indole moiety. For example, Suzuki coupling with aryl boronic acids requires Pd catalysts and base (e.g., Na2CO3) .
Advanced Research Questions
Q. How can conflicting bioactivity data between halogenated analogs (Br vs. Cl/F) be resolved?
Structure-activity relationship (SAR) studies comparing IC50 values across analogs reveal bromine’s steric/electronic effects. Computational docking (e.g., AutoDock Vina) identifies differences in binding affinity to targets like EGFR kinases .
Q. What experimental strategies optimize reaction yields during scale-up synthesis?
Q. How can crystallography resolve discrepancies in Z/E isomer characterization?
Single-crystal X-ray diffraction confirms the Z-configuration via dihedral angles between indole and thiazolidinone planes. Synchrotron radiation improves resolution for heavy atoms like bromine .
Q. What computational methods predict stability under varying pH/temperature?
DFT calculations (B3LYP/6-31G*) model degradation pathways, such as thioxo group oxidation. Experimental validation uses HPLC-MS to track decomposition products in buffered solutions (pH 2–12) .
Q. How do solvent polarity and substituents affect UV-vis absorption spectra?
TD-DFT simulations correlate λmax shifts (~400–500 nm) with solvent dielectric constants (e.g., DMSO vs. hexane). Bromine’s heavy atom effect increases molar absorptivity .
Q. What mechanistic insights explain unexpected byproducts in Knoevenagel reactions?
LC-MS/MS analysis identifies intermediates, such as aldol adducts. Kinetic studies (variable-temperature NMR) reveal competing pathways, requiring base or solvent optimization to suppress side reactions .
Data Contradiction and Reproducibility
Q. How to address variability in antimicrobial assay results across labs?
Standardize protocols using CLSI guidelines (e.g., Mueller-Hinton agar, 24 h incubation). Control for solvent effects (DMSO ≤1% v/v) and use reference strains (e.g., S. aureus ATCC 25923) .
Q. Why do cytotoxicity results differ between 2D vs. 3D cell models?
3D spheroids mimic tumor microenvironments, reducing drug penetration. Compare IC50 values using MTT (2D) vs. ATP-based luminescence (3D) assays .
Q. How to resolve NMR signal splitting inconsistencies in crude reaction mixtures?
Dynamic effects from rotamers or paramagnetic impurities (e.g., metal catalysts) cause splitting. Use deuterated solvents (CDCl3) and chelating agents (EDTA) during purification .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
